2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine
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Overview
Description
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine is an organic compound with the molecular formula C10H15NOS. This compound is characterized by the presence of a phenylsulfanyl group attached to an ethoxyethanamine backbone. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine typically involves the reaction of 2-chloroethanol with thiophenol to form 2-(phenylsulfanyl)ethanol. This intermediate is then reacted with ethylene oxide to yield 2-[2-(phenylsulfanyl)ethoxy]ethanol. Finally, the hydroxyl group is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for yield and purity through the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding simpler amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives without the phenylsulfanyl group.
Substitution: Various substituted ethoxyethanamine derivatives.
Scientific Research Applications
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ethoxyethanamine backbone allows the compound to act as a ligand, binding to various biological molecules and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-amine: Similar in structure but with a methoxy group instead of a phenylsulfanyl group.
2-(2-(2-Ethoxyethoxy)ethoxy)ethan-1-amine: Contains an ethoxy group instead of a phenylsulfanyl group.
2-(2-(2-Azidoethoxy)ethoxy)ethan-1-amine: Features an azido group in place of the phenylsulfanyl group.
Uniqueness
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where the phenylsulfanyl group plays a crucial role .
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-(2-phenylsulfanylethoxy)ethanamine |
InChI |
InChI=1S/C10H15NOS/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9,11H2 |
InChI Key |
GXMNXLHCOHTHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCOCCN |
Origin of Product |
United States |
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